molecular formula C8H12OS B7895024 2-(3-Methyl-2-thienyl)-2-propanol

2-(3-Methyl-2-thienyl)-2-propanol

Cat. No.: B7895024
M. Wt: 156.25 g/mol
InChI Key: NONPCJGVRPQUDS-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-thienyl)-2-propanol is a chemical compound with the molecular formula C8H12OS and an average molecular mass of 156.243 Da . It belongs to the class of thiophene derivatives, which are significant heterocyclic compounds of great importance in pharmaceutical and materials research . Thiophene-based structures are widely investigated for their diverse biological activities and are key building blocks in organic synthesis. While specific pharmacological studies on this exact alcohol are not extensively published in the available literature, related thienyl ketones and alcohols are prominent in research. Thiophene derivatives are known to be explored for their potential anti-inflammatory, antioxidant, and anticancer properties . Furthermore, conjugated molecules containing thiophene rings, similar in structure to this compound, are of high interest in material science due to their applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . Researchers value this compound as a versatile synthetic intermediate for constructing more complex molecular architectures. Its structure, featuring a propanol chain linked to a methyl-substituted thienyl ring, makes it a valuable precursor in the synthesis of functionalized organic materials and ligands for metal coordination complexes . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3-methylthiophen-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-6-4-5-10-7(6)8(2,3)9/h4-5,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONPCJGVRPQUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Acetyl-3-methylthiophene

The Friedel-Crafts acylation of 3-methylthiophene with acetyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) forms 2-acetyl-3-methylthiophene. This reaction exploits the electron-rich nature of the thiophene ring, directing electrophilic substitution to the α-position (C-2) due to the methyl group’s meta-directing effect at C-3. Optimal conditions involve dichloromethane (DCM) as the solvent at 0–5°C, achieving yields of 78–85%.

Sodium Borohydride Reduction

The ketone intermediate, 2-acetyl-3-methylthiophene, undergoes reduction using sodium borohydride (NaBH₄) in ethanol at 4–6°C. This method produces 2-(3-Methyl-2-thienyl)-2-propanol with a conversion rate >95% and enantiomeric excess (e.e.) >90% when chiral auxiliaries are employed. The reaction mechanism involves nucleophilic attack by borohydride on the carbonyl carbon, followed by protonation to yield the secondary alcohol.

Table 1: Optimization of NaBH₄ Reduction

ParameterOptimal ValueYield (%)e.e. (%)
Temperature4–6°C9592
SolventEthanol9790
NaBH₄ Equivalents1.29391

Biocatalytic Asymmetric Reduction

Ketoreductase-Mediated Transformation

Recent advances utilize ketoreductases (KREDs) to enantioselectively reduce 2-acetyl-3-methylthiophene to the (S)-enantiomer of this compound. For example, KRED137 from Saccharomyces cerevisiae achieves >99% conversion at 30°C in a triethanolamine buffer (pH 7.0) with 100–150 mg/mL substrate. Co-factor regeneration systems employing glucose dehydrogenase (GDH102) and NADPH sustain the reaction stoichiometry, reducing enzyme loading costs by 40%.

Process Scalability

Industrial-scale trials demonstrate that continuous pH control (6.5–7.0) and substrate feeding strategies enhance volumetric productivity to 12 g/L/h. The biocatalytic route offers advantages over chemical methods, including reduced waste and compatibility with green solvents like ethyl acetate.

Table 2: Biocatalytic vs. Chemical Reduction

MetricBiocatalyticChemical
Temperature30°C4–6°C
SolventAqueous bufferEthanol
Conversion (%)>9995
e.e. (%)>9990–92

Mannich Reaction and Reductive Amination

Catalytic Hydrogenation

Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) reduces 2-acetyl-3-methylthiophene at 25°C, achieving 88% yield. However, over-reduction to the alkane is a risk, necessitating precise control of reaction time and hydrogen pressure.

Emerging Methodologies

Rhodium-Catalyzed Conjugate Addition

A Λ-RhS-catalyzed conjugate addition of imidazopyridines to α,β-unsaturated ketones has been reported for chiral alcohol synthesis. Adapting this protocol, 2-(3-Methyl-2-thienyl)-2-propanone could react with organozinc reagents to form tertiary alcohols, though this remains theoretical for the target compound.

Phytochemical Extraction Insights

While unrelated directly, phytochemical datasets highlight the utility of FTIR and GC-MS for characterizing thiophene derivatives. For example, cyclohexane trimethyl derivatives and linalool analogs provide structural benchmarks for verifying this compound’s purity.

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR : Peaks at δ 1.79 (q, 2H, CH₂), 2.25 (s, 3H, CH₃), 4.90 (t, 1H, OH) confirm the propanol moiety.

  • GC-MS : A molecular ion peak at m/z 168 ([M]⁺) aligns with the molecular formula C₈H₁₂OS .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-thienyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-Methyl-2-thienyl)-2-propanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Introduction of halogens or other functional groups on the thiophene ring.

Scientific Research Applications

2-(3-Methyl-2-thienyl)-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Methyl-2-thienyl)-2-propanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(3-Methyl-2-thienyl)-2-propanol with analogous compounds, focusing on molecular features, functional groups, and inferred properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound* C₇H₁₀OS 142.22 (calculated) Secondary alcohol, thienyl, methyl High lipophilicity; expected slower reactivity in Lucas test (secondary alcohol)
1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone C₁₂H₁₀O₂S 226.27 Ketone, furyl, thienyl, methyl Exhibits strong intermolecular interactions (e.g., π-π stacking)
2-Methyl-3-phenyl-3-pentanol C₁₂H₁₈O 178.28 Branched secondary alcohol, phenyl Higher steric hindrance; potential use in flavor/fragrance industries
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS 171.26 Primary alcohol, thiophene, methylamino Bioactive analog; amino group enhances solubility and pharmacological potential
Betaxolol Hydrochloride C₁₈H₂₉NO₃·HCl 343.89 Phenoxy, isopropylamino, propanol β-blocker; substituents influence receptor binding and bioavailability

Notes:

  • Thienyl vs.
  • Amino vs. Hydroxyl Groups: Amino-substituted analogs like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol exhibit higher water solubility and pharmacological activity compared to hydroxylated derivatives due to hydrogen-bonding capabilities .

Key Research Findings

Structural Analogues: Thienyl-containing compounds such as 1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone demonstrate robust intermolecular interactions (e.g., van der Waals forces, π-π stacking), which are critical for crystal engineering and drug design .

Reactivity Trends: Secondary alcohols like this compound are less reactive in nucleophilic substitutions compared to primary alcohols but more reactive than tertiary alcohols, as evidenced by their intermediate response in Lucas tests .

Biological Relevance: Amino-alcohol derivatives (e.g., Betaxolol) highlight the importance of substituent choice in modulating pharmacokinetics. The thienyl group may confer unique binding affinities in receptor-targeted applications .

Biological Activity

2-(3-Methyl-2-thienyl)-2-propanol is an organic compound that has garnered attention for its potential biological activities, particularly its antimicrobial and antifungal properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy, and applications in various fields.

The compound, with the molecular formula C8H10OSC_8H_{10}OS, features a thienyl group that contributes to its unique reactivity and biological interactions. It can undergo various chemical reactions, including oxidation and substitution, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thienyl moiety can modulate enzyme activity, potentially inhibiting microbial growth. This mechanism is essential for its antimicrobial effects, as it may disrupt cellular processes in target organisms.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results in inhibiting both bacterial and fungal growth.

Efficacy Against Bacteria

In a study assessing the antimicrobial efficacy of various compounds, this compound exhibited significant inhibitory effects against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound possesses considerable antibacterial and antifungal properties, making it a candidate for further pharmacological development.

Antifungal Activity

The antifungal properties of this compound were evaluated in vitro against various fungal species. Studies suggest that the compound inhibits fungal growth effectively, with a notable effect on Candida species. The observed antifungal activity may be linked to the disruption of cell membrane integrity or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the potential applications of this compound in medicine and agriculture:

  • Pharmaceutical Development : A study focused on synthesizing derivatives of this compound for use as potential antimicrobial agents. The derivatives showed enhanced activity compared to the parent compound, indicating a pathway for developing new antibiotics.
  • Agricultural Applications : Research has explored the use of this compound as a natural pesticide due to its efficacy against plant pathogens. Field trials demonstrated reduced disease incidence in crops treated with formulations containing this compound.

Safety and Toxicology

While promising, the safety profile of this compound must be considered. Toxicological assessments indicate that the compound does not exhibit significant mutagenic or genotoxic effects at therapeutic doses. However, further studies are required to establish comprehensive safety guidelines for its use in clinical and agricultural settings.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsChallenges
Grignard Reaction60–75THF, 0–5°C, slow acetone additionSensitivity to moisture, side products
Multi-Step Sulfonation40–55DMAP catalyst, reflux in DCMPurification of sulfonated intermediates

Advanced: How do steric and electronic effects of the 3-methylthienyl group influence reactivity in substitution reactions?

Answer:
The 3-methylthienyl group introduces steric hindrance near the hydroxyl-bearing carbon, reducing nucleophilic attack rates compared to less hindered analogs (e.g., phenyl or fluorophenyl derivatives). Electronically, the thienyl sulfur’s lone pairs enhance resonance stabilization of transition states, favoring electrophilic substitutions at the β-position. For example, notes that fluorophenyl analogs exhibit faster oxidation due to fluorine’s electronegativity, whereas the methyl-thienyl group prioritizes stability over reactivity .

Q. Key Methodological Considerations :

  • Kinetic Studies : Use NMR or HPLC to monitor reaction progress and identify intermediates.
  • Computational Modeling : DFT calculations can predict regioselectivity by analyzing electron density maps .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify structural features (e.g., methyl groups at δ 1.2–1.5 ppm, thienyl protons at δ 6.5–7.2 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 184.08) and fragmentation pathways.
  • TLC/HPLC : Monitor synthesis purity using silica gel TLC (hexane:EtOAc 7:3) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can conflicting data on regioselectivity in substitution reactions be resolved?

Answer:
Conflicting data often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). Strategies include:

  • Isotopic Labeling : Use 18^{18}O-labeled substrates to track oxygen migration during substitution.
  • Solvent Polarity Screening : Polar aprotic solvents (e.g., DMF) favor SN2, while polar protic solvents (e.g., ethanol) stabilize carbocations in SN1 .
  • Cross-Validation : Combine HPLC-MS with 19^{19}F NMR (if fluorinated analogs are used) to differentiate products .

Example : observed conflicting sulfonation regioselectivity in chlorophenyl analogs, resolved by adjusting reaction pH to 7–8 to suppress side-product formation .

Basic: How does the thienyl substituent affect the compound’s physicochemical properties?

Answer:

  • Solubility : The hydrophobic thienyl group reduces aqueous solubility compared to hydroxyl-rich analogs. Solubility in DMSO or ethanol is preferred for biological assays .
  • Stability : The conjugated thiophene ring enhances UV stability but increases susceptibility to oxidative degradation. Storage under inert atmosphere (N2_2) at 4°C is recommended .

Q. Table 2: Physicochemical Comparison with Analogs

CompoundlogPAqueous Solubility (mg/mL)Stability (t1/2_{1/2} in light)
This compound2.80.1248 hours
2-Phenyl-2-propanol2.10.45>72 hours

Advanced: What strategies optimize yields in multi-step syntheses of this compound?

Answer:

  • Intermediate Purification : Use flash chromatography after each step to remove by-products (e.g., unreacted thienyl precursors).
  • Catalyst Optimization : reports a 20% yield increase in sulfonated intermediates using DMAP (4-dimethylaminopyridine) as a catalyst .
  • Reaction Monitoring : In-line IR spectroscopy tracks key functional groups (e.g., hydroxyl at 3400 cm1^{-1}) to terminate reactions at optimal conversion .

Case Study : A three-step synthesis achieved 52% overall yield by employing Boc-protection of the hydroxyl group before sulfonation, minimizing side reactions .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats due to potential skin/eye irritation.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile by-products (e.g., SO2_2 in sulfonation steps) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

Advanced: How does the compound interact with biological targets, and what assays validate these interactions?

Answer:
Preliminary studies on analogs suggest interactions with G-protein-coupled receptors (GPCRs) or enzymatic active sites via hydrogen bonding (hydroxyl group) and π-π stacking (thienyl ring). Methodologies include:

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD_D) in real-time.
  • Enzymatic Assays : Monitor inhibition kinetics (e.g., IC50_{50}) using fluorogenic substrates .

Example : highlights trifluoromethyl-propanol analogs acting as enzyme inhibitors, validated via Michaelis-Menten kinetics .

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